N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride
Description
N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a piperidine ring attached to a benzamide core, with two methyl groups attached to the nitrogen atom
Properties
Molecular Formula |
C14H22Cl2N2O |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylbenzamide;dihydrochloride |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-16(2)14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12;;/h3-6,12,15H,7-10H2,1-2H3;2*1H |
InChI Key |
USTREAGJVDUAFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride typically involves the reaction of 4-(piperidin-4-yl)benzoic acid with N,N-dimethylamine. The reaction is carried out in the presence of a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The final product is typically purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzamide core can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-4-(piperidin-4-yl)benzoic acid, while reduction may produce N,N-dimethyl-4-(piperidin-4-yl)benzylamine .
Scientific Research Applications
N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-piperidin-4-yl)-benzamide: Similar structure but with a benzyl group instead of dimethyl groups.
N,N-dimethyl-4-(1-piperazinyl)benzamide: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable tool in research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
